Halobetasol propionate

Descripción general

Descripción

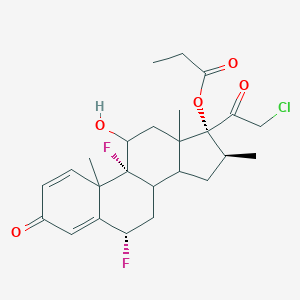

El propionato de halobetasol es un corticosteroide sintético altamente potente que se utiliza principalmente por sus propiedades antiinflamatorias y antipruriginosas. Se aplica comúnmente de forma tópica para tratar diversas afecciones de la piel, como la psoriasis en placas, el eccema y la dermatitis . La estructura química del propionato de halobetasol se caracteriza por la presencia de átomos de cloro y flúor, que contribuyen a su alta potencia .

Aplicaciones Científicas De Investigación

El propionato de halobetasol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El propionato de halobetasol ejerce sus efectos uniéndose a los receptores de glucocorticoides en la piel. Esta unión inhibe la liberación de citoquinas y mediadores proinflamatorios, reduciendo la inflamación y el picor. El compuesto también induce la producción de lipocortinas, que inhiben la fosfolipasa A2, reduciendo así la síntesis del ácido araquidónico y sus metabolitos .

Compuestos Similares:

Propionato de Clobetasol: Otro corticosteroide altamente potente utilizado para afecciones dermatológicas similares.

Diacetato de Diflorasona: Un corticosteroide potente con propiedades antiinflamatorias similares.

Dipropionato de Betametasona: Se utiliza por sus efectos antiinflamatorios e inmunosupresores.

Singularidad: El propionato de halobetasol es único debido a su alta potencia y modificaciones químicas específicas, como la presencia de átomos de cloro y flúor, que mejoran su eficacia y estabilidad .

Análisis Bioquímico

Biochemical Properties

Halobetasol propionate interacts with glucocorticoid receptors in the cytoplasm of cells, forming a complex that translocates to the nucleus. This complex binds to DNA and modifies gene transcription, leading to changes in protein synthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly those involved in immune responses and inflammation. It suppresses the immune response, reducing the production and release of inflammatory mediators . This leads to a decrease in inflammation and itching, which are common symptoms of conditions like psoriasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits the release of arachidonic acid, a precursor to inflammatory mediators, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, which can lead to changes in glucocorticoid levels over time

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . High doses can lead to adverse effects, including skin thinning and HPA axis suppression . More studies are needed to fully understand the dosage effects of this compound in animal models.

Metabolic Pathways

This compound is primarily metabolized in the liver

Transport and Distribution

This compound is applied topically and can be absorbed through the skin into the bloodstream

Subcellular Localization

As a steroid hormone, this compound is lipophilic and can diffuse across cell membranes. Once inside the cell, it binds to the glucocorticoid receptor in the cytoplasm. The receptor-drug complex then translocates to the nucleus, where it can influence gene expression .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del propionato de halobetasol implica múltiples pasos, comenzando desde la estructura básica de los esteroides. El proceso incluye reacciones de halogenación, fluoración y esterificación. Los intermediarios clave se preparan a menudo mediante la halogenación y fluoración selectivas del núcleo esteroide, seguidas de la esterificación con ácido propiónico .

Métodos de Producción Industrial: La producción industrial del propionato de halobetasol suele emplear la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad. El proceso asegura la eliminación de impurezas y la producción de un compuesto de alta pureza adecuado para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de Reacciones: El propionato de halobetasol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de cetonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir las cetonas de nuevo en alcoholes.

Sustitución: Los átomos de halógeno en el compuesto pueden ser sustituidos por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Reactivos como el yoduro de sodio en acetona pueden facilitar las reacciones de sustitución de halógenos.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos del propionato de halobetasol, que se pueden analizar más a fondo para determinar sus propiedades farmacológicas .

Comparación Con Compuestos Similares

Clobetasol Propionate: Another highly potent corticosteroid used for similar dermatological conditions.

Diflorasone Diacetate: A potent corticosteroid with similar anti-inflammatory properties.

Betamethasone Dipropionate: Used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Halobetasol propionate is unique due to its high potency and specific chemical modifications, such as the presence of chlorine and fluorine atoms, which enhance its efficacy and stability .

Actividad Biológica

Halobetasol propionate is a highly potent topical corticosteroid primarily used for treating inflammatory skin conditions, including psoriasis and dermatitis. Its biological activity is characterized by significant anti-inflammatory, antiproliferative, and vasoconstrictive effects. This article explores the biological activity of this compound, supported by various studies, clinical trials, and data tables that summarize its efficacy and safety.

This compound functions through several mechanisms:

- Anti-inflammatory Effects : It inhibits the production of inflammatory cytokines and mediators, leading to reduced inflammation in affected tissues.

- Vasoconstriction : The compound causes constriction of blood vessels, which reduces redness and swelling associated with inflammatory skin diseases.

- Antiproliferative Activity : It limits keratinocyte proliferation, which is particularly beneficial in conditions like psoriasis where rapid skin cell turnover occurs.

Comparative Potency

This compound has been shown to be more potent than other corticosteroids such as clobetasol 17-propionate. A study demonstrated that halobetasol was significantly more effective in various dermatopharmacologic models, including:

- Croton Oil-Induced Ear Edema : Halobetasol exhibited superior efficacy compared to clobetasol in reducing edema in both rat and mouse models .

- Ultraviolet-Induced Dermatitis : In guinea pigs, halobetasol was distinctly more effective than clobetasol in inhibiting dermatitis .

Study Overview

Two double-blind clinical trials compared the efficacy of this compound (0.05%) cream with clobetasol 17-propionate and betamethasone dipropionate creams in patients with severe atopic dermatitis. The results showed:

- Success Rates : Halobetasol achieved an 89% success rate compared to 93% for clobetasol and 90% for betamethasone .

- Onset of Action : The onset of therapeutic effects was rapid, typically within three days for all treatments .

Phase 3 Trials

A phase 3 study assessed this compound 0.01% lotion in moderate-to-severe plaque psoriasis:

- Treatment Success : By week 8, 36.5% to 38.4% of subjects achieved treatment success compared to only 8.1% to 12.0% on vehicle control (P < 0.001) .

- Safety Profile : The lotion was well-tolerated with no significant adverse effects reported .

Summary of Clinical Findings

| Study Type | Treatment Comparison | Success Rate (%) | Onset of Action (Days) | Adverse Effects |

|---|---|---|---|---|

| Double-Blind Trial | Halobetasol vs Clobetasol | 89 vs 93 | 3 | Skin dryness, itching |

| Phase 3 Study | Halobetasol Lotion vs Vehicle | 36.5 - 38.4 vs 8.1 - 12.0 | Early as 2 | Minimal adverse effects |

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

- Skin Reactions : Dryness and itching at the application site are common .

- Adrenal Suppression : Concerns regarding adrenal suppression exist with long-term use; however, studies indicate that short-term use minimizes this risk .

Case Studies

A pooled analysis of real-world treatment outcomes highlighted the effectiveness of this compound in patients with chronic plaque psoriasis:

Propiedades

Número CAS |

66852-54-8 |

|---|---|

Fórmula molecular |

C25H31ClF2O5 |

Peso molecular |

485.0 g/mol |

Nombre IUPAC |

[(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |

Clave InChI |

BDSYKGHYMJNPAB-KXBWIIEKSA-N |

SMILES isomérico |

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |

SMILES canónico |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |

Key on ui other cas no. |

66852-54-8 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Solubilidad |

7.57e-03 g/L |

Sinónimos |

6 alpha-fluoroclobetasol 17-propionate 6-fluoroclobetasol 17-propionate CGP 14 458 CGP 14458 CGP-14458 halobetasol halobetasol propionate ulobetasol Ultravate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does halobetasol propionate exert its anti-inflammatory effects?

A: this compound is a potent synthetic corticosteroid. [] As such, it acts as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates into the nucleus and modulates gene expression, ultimately leading to the suppression of pro-inflammatory mediators like cytokines and chemokines. [, , ]

Q2: What is the rationale behind combining this compound with tazarotene in treating psoriasis?

A: this compound, a potent corticosteroid, primarily targets inflammation, while tazarotene, a retinoid, focuses on epidermal proliferation and differentiation. Combining them in a single formulation potentially offers a synergistic therapeutic effect by addressing multiple pathogenic pathways involved in psoriasis. [, ] Clinical trials have indeed demonstrated superior efficacy of the combined this compound/tazarotene lotion compared to the individual components or vehicle. [, , , , ]

Q3: Does this compound and tazarotene lotion demonstrate a synergistic effect in treating psoriasis, and how is it assessed?

A: Research suggests that the combination of this compound 0.01% and tazarotene 0.045% in a lotion formulation exhibits a synergistic effect in treating moderate-to-severe plaque psoriasis. This synergy was evaluated by comparing the efficacy of the combination therapy with the sum of the individual contributions of this compound and tazarotene. The results showed a greater benefit from the combined therapy, indicating synergy. []

Q4: How does the combined this compound/tazarotene lotion impact inflammatory markers in psoriatic lesions?

A: Studies show that the fixed-combination this compound and tazarotene lotion effectively reduces TNF-α and IL-17A levels in psoriatic lesions. These cytokines play significant roles in the inflammatory cascade driving psoriasis. The reduction in these markers correlates with clinical improvement observed in treated plaques. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C25H31ClO5F, and its molecular weight is 466.97 g/mol. []

Q6: What spectroscopic techniques are commonly employed to characterize this compound?

A: Ultraviolet-visible (UV-Vis) spectrophotometry and high-performance liquid chromatography (HPLC) coupled with UV detection are frequently used for the quantification and characterization of this compound. The UV-Vis spectrum typically shows a maximum absorbance (λ-max) around 240 nm. [, , , ]

Q7: Can this compound be mixed with ammonium lactate for topical application in psoriasis?

A: Research indicates that this compound is compatible with ammonium lactate. Studies analyzing the stability of this compound mixed with ammonium lactate lotion showed no significant degradation of the active ingredient, suggesting the possibility of combining these agents for treating psoriasis. []

Q8: What is the stability profile of this compound in topical formulations?

A: this compound exhibits good stability in various topical formulations. Studies investigating its stability under stress conditions like hydrolysis, oxidation, photolysis, and heat demonstrate its robustness. The development of stability-indicating analytical methods ensures accurate quantification even in the presence of degradation products. [, ]

Q9: How does the formulation of this compound lotion differ from cream, and what are the advantages?

A: this compound lotion utilizes a polymeric matrix technology that allows for uniform distribution of optimally sized drug particles on the skin, enhancing drug delivery. This technology also contributes to better skin hydration. Compared to the cream formulation, the lotion provides a more rapid onset and a higher level of skin moisturization. []

Q10: Are there alternative drug delivery systems for this compound beyond conventional topical formulations?

A: Researchers are exploring novel drug delivery systems, like solid lipid nanoparticles (SLNs), to enhance the therapeutic profile of this compound. Studies show that incorporating this compound into SLNs improves its skin targeting, potentially reducing systemic absorption and side effects. These SLN formulations demonstrate controlled drug release and improved accumulation in the skin, making them promising alternatives for topical delivery. []

Q11: What animal models are employed to study the efficacy of this compound in inflammatory skin conditions?

A: Researchers commonly use the croton oil ear edema model in Wistar rats to investigate the anti-inflammatory activity of this compound. This model involves inducing ear edema using croton oil, and the efficacy of this compound is evaluated by its ability to reduce the inflammation. [, ]

Q12: What are the key findings from clinical trials evaluating the efficacy of this compound 0.01% lotion in treating psoriasis?

A: Clinical trials have demonstrated the efficacy and safety of this compound 0.01% lotion in treating moderate-to-severe plaque psoriasis. These trials showed that the lotion effectively reduces the severity of clinical signs like erythema, plaque elevation, and scaling, comparable to the higher concentration this compound 0.05% cream. [, , , ]

Q13: Are there clinical trials investigating the long-term safety and efficacy of this compound/tazarotene lotion in psoriasis management?

A: Yes, long-term open-label studies have been conducted to assess the safety and efficacy of this compound 0.01%/tazarotene 0.045% lotion for up to a year. These studies demonstrated sustained efficacy and a favorable safety profile, supporting the use of this fixed-combination therapy for the long-term management of plaque psoriasis. [, ]

Q14: What is the clinical evidence supporting the use of this compound/tazarotene lotion in treating scalp psoriasis?

A: Open-label pilot studies suggest the efficacy of the fixed-combination this compound 0.01% and tazarotene 0.045% lotion in treating scalp psoriasis. The studies reported significant improvements in clinical measures, including the Investigator’s Global Assessment (IGA) and the Psoriasis Scalp Severity Index (PSSI), along with improved quality of life. []

Q15: What are the common adverse effects associated with this compound use?

A: While generally well-tolerated, this compound, especially in its higher potency formulations, might cause local skin reactions like irritation, burning, itching, dryness, or atrophy with prolonged use. []

Q16: Does the lower concentration of this compound (0.01%) in the combination lotion translate to a better safety profile?

A: Clinical trials indicate that the fixed-combination this compound 0.01%/tazarotene 0.045% lotion is well-tolerated. The lower this compound concentration in this formulation might contribute to a reduced risk of local skin reactions compared to higher potency this compound formulations or tazarotene monotherapy. [, , ]

Q17: What analytical methods are used to quantify this compound and its impurities in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying this compound and its related impurities in pharmaceutical formulations. The method involves separating the drug and impurities on a chromatographic column and detecting them based on their UV absorbance properties. [, , ]

Q18: How is the quality of this compound assured during manufacturing and distribution?

A: Stringent quality control measures are implemented throughout the manufacturing and distribution of this compound formulations to ensure consistent quality, safety, and efficacy. These measures include raw material testing, in-process controls during manufacturing, and final product testing against established specifications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.